2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O2/c23-17-7-3-8-18(24)21(17)22(27)25-13-19(20-9-4-12-28-20)26-11-10-15-5-1-2-6-16(15)14-26/h1-9,12,19H,10-11,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJKSMZJOWPBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2,3-dione derivatives, while reduction of the benzamide group would produce amines.
Scientific Research Applications
2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydroisoquinoline moieties could play a role in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substituent variations and applications:
Key Observations:
Fluorine Substitution: The 2,6-difluoro motif enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., cyprofuram) .
Synthetic Complexity: The compound’s furan-tetrahydroisoquinoline substituent requires advanced synthetic strategies, akin to triazole-thione derivatives in , where tautomerism and regioselectivity are critical .
Spectroscopic Comparisons
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=O (~1660–1680 cm⁻¹) align with benzamide derivatives in , distinguishing it from thiol-containing triazoles .
- NMR: The tetrahydroisoquinoline’s cyclic amine protons would resonate distinctively (~δ 3.0–4.0 ppm), differing from methyl-substituted analogs (e.g., H59018, δ 2.1–2.5 ppm) .
Biological Activity
2,6-Difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates difluoro and tetrahydroisoquinoline moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.4 g/mol. The compound features a benzamide core substituted with difluoro groups and a furan ring. Its structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H20F2N2O3 |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 906159-18-0 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives containing tetrahydroisoquinoline structures have shown selective cytotoxicity against various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in tumor cells through the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in preclinical models. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect suggests that it may be beneficial in treating inflammatory diseases by targeting specific inflammatory pathways .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The presence of the difluoro group may enhance binding affinity to specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The furan and tetrahydroisoquinoline moieties may interact with various receptors influencing cellular signaling pathways.
- Oxidative Stress Reduction : Some studies suggest that similar compounds can scavenge free radicals, thereby reducing oxidative stress and its associated cellular damage .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The IC50 values were determined to be around 20 µM for certain cell lines .
- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound at doses of 5 mg/kg resulted in a marked reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Q & A
Q. What synthetic methodologies are employed to synthesize 2,6-difluoro-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide?
The synthesis typically involves multi-step organic reactions, including amide bond formation between 2,6-difluorobenzoyl chloride and a furan-tetrahydroisoquinoline ethylamine intermediate. Key steps include:
- Activation of the carboxylic acid group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Protection/deprotection strategies for reactive functional groups (e.g., tetrahydroisoquinoline nitrogen) to prevent side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the furan proton signals appear at δ 6.2–7.4 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₁F₂N₂O₂: 399.1578) .
- X-ray Crystallography: Resolves 3D conformation, particularly the spatial arrangement of the tetrahydroisoquinoline and furan moieties .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme Inhibition Assays: Test against kinases or proteases, leveraging structural similarities to benzamide-based pesticides (e.g., diflubenzuron’s chitin synthesis inhibition) .
- Cellular Uptake Studies: Fluorescent labeling or radioligand assays to assess membrane permeability, influenced by the lipophilic tetrahydroisoquinoline group .
Advanced Research Questions
Q. How can reaction yields be optimized during amide bond formation?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reagent solubility and stabilize intermediates .
- Catalytic Additives: DMAP (0.1–1.0 eq.) accelerates coupling by activating the carbonyl group .
- Temperature Control: Maintain 0–5°C during coupling to minimize racemization of the tetrahydroisoquinoline moiety .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking: Software like AutoDock Vina models binding affinities to receptors (e.g., serotonin or dopamine receptors due to the tetrahydroisoquinoline scaffold) .
- QSAR Modeling: Correlates substituent effects (e.g., fluorine electronegativity) with activity trends using datasets from PubChem or ChEMBL .
Q. How can contradictions in biological activity data across studies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
